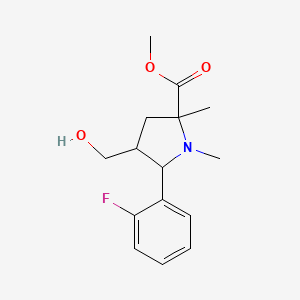

Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate

Description

Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a pyrrolidine-based compound featuring a fluorinated aromatic substituent and a hydroxymethyl group. Its structure combines a rigid pyrrolidine core with a 2-fluorophenyl moiety, which likely enhances metabolic stability and target-binding affinity compared to non-fluorinated analogs. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorinated heterocycles are prevalent .

Properties

IUPAC Name |

methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c1-15(14(19)20-3)8-10(9-18)13(17(15)2)11-6-4-5-7-12(11)16/h4-7,10,13,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRSHGSKTLXEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1C)C2=CC=CC=C2F)CO)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C14H18FNO3

- Molecular Weight : 273.30 g/mol

- CAS Number : 1052611-84-3

- SMILES Notation : CC(C1=C(N(C(=O)OC)C(C=C1)F)C(CO)C)C

Synthesis

The synthesis of this compound involves several steps typically including the formation of the pyrrolidine ring followed by functionalization at the hydroxymethyl and fluorophenyl positions. Specific reaction conditions and reagents can vary, but a common approach includes the use of fluorinated aromatic compounds to introduce the fluorine substituent.

Neuroprotective Effects

Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the hydroxymethyl group is hypothesized to enhance interactions with neurotransmitter systems, potentially offering benefits in neurodegenerative disease models.

Case Studies

- Study on Fluorinated Pyrrolidine Derivatives : A study focused on various fluorinated pyrrolidine derivatives demonstrated that modifications at the fluorine position significantly impacted their biological activities. The study highlighted how structural variations could lead to enhanced selectivity for cancer cell types while minimizing toxicity to normal cells.

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have shown that similar compounds can reduce apoptotic markers in neuronal tissues. These findings suggest that this compound could potentially offer protective effects against neuronal cell death.

Comparison with Similar Compounds

Fluorinated Heterocycles with Pyrrolidine or Piperazine Cores

- Compound 1a and 1b (): These tert-butyl oxazolidinone (TOZ) derivatives share a 2-fluorophenyl group and piperazine core. However, unlike the target compound, they feature an oxazolidinone ring instead of pyrrolidine. Stability studies revealed degradation in simulated gastric fluid due to ester hydrolysis or oxazolidinone ring instability . In contrast, the target compound’s methyl ester and pyrrolidine core may confer greater resistance to acidic hydrolysis, enhancing oral bioavailability.

- Compound 7 (): A spiro β-carboline derivative with a 2-fluorophenyl substituent and hydroxymethyl group. While it shares the fluorinated aromatic moiety and polar hydroxymethyl group with the target compound, its β-carboline core introduces distinct electronic properties and rigidity. This structural difference likely alters receptor selectivity, as β-carbolines are associated with monoamine oxidase (MAO) inhibition, whereas pyrrolidine derivatives may target nicotinic or opioid receptors .

Hydroxymethyl-Substituted Analogs

Compound d ():

This (S)-configured ammonium derivative contains a hydroxymethyl group linked to an indole-ethylamine scaffold. Unlike the target compound, its hydroxymethyl group is part of a charged ammonium structure, significantly increasing water solubility but reducing blood-brain barrier (BBB) penetration. The target compound’s neutral hydroxymethyl group on pyrrolidine may offer a balance between solubility and CNS penetration .Compound 11 ():

A pyridine derivative with trifluoromethyl and methylsulfinyl substituents. While lacking a hydroxymethyl group, its sulfoxide moiety introduces polarity akin to the target’s hydroxymethyl. However, the pyridine core’s planar geometry contrasts with the pyrrolidine’s puckered structure, affecting binding to globular enzyme active sites .

Ester-Functionalized Derivatives

- Compound 4 (): A chromenone-morpholine ester with benzofuran and benzamidomethyl groups. Its ester group is part of a morpholine-carboxylate system, which is bulkier than the target compound’s methyl ester. This steric difference may reduce metabolic clearance compared to the target’s simpler ester, though morpholine’s electron-rich oxygen could increase susceptibility to oxidative metabolism .

Key Structural and Functional Differentiators

Research Implications

The target compound’s structural features position it as a promising candidate for further pharmacological profiling. Comparative studies suggest that its pyrrolidine core and fluorophenyl group may synergize to improve stability and target engagement over oxazolidinone or β-carboline analogs. Future work should prioritize in vitro stability assays and receptor-binding studies to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate?

- Answer: Multi-step synthesis should prioritize solvent selection (e.g., dimethyl sulfoxide or dichloromethane for polar intermediates) and precise temperature control to prevent decomposition of sensitive groups like hydroxymethyl. For example, low temperatures (0–5°C) may stabilize reactive intermediates during acylation or esterification steps. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the structural integrity of this compound?

- Answer: Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl, hydroxymethyl).

- HPLC (≥98% purity threshold) to assess impurities.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.

Cross-reference experimental data with computational predictions (e.g., PubChem’s canonical SMILES or DSSTox identifiers for analogous pyrrolidine derivatives) .

Advanced Research Questions

Q. How can reaction yield and purity be systematically optimized during synthesis?

- Answer:

- Solvent screening: Test polar aprotic solvents (e.g., DMSO, DMF) for solubility and reaction efficiency.

- Catalyst optimization: Evaluate Lewis acids (e.g., ZnCl₂) for esterification steps.

- Temperature gradients: Use controlled reflux conditions (e.g., 60–80°C) to balance reaction rate and intermediate stability.

- Purification: Employ preparative HPLC for challenging stereoisomers or byproducts .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Answer:

- Standardized assays: Replicate kinase inhibition studies using recombinant kinases (e.g., EGFR or MAPK) under uniform ATP concentrations.

- Orthogonal validation: Pair enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target engagement.

- Data normalization: Account for batch-to-batch variability in compound purity (e.g., via QC-HPLC) to isolate biological variability .

Q. What experimental strategies can assess the compound’s stability under physiological conditions?

- Answer:

- Accelerated degradation studies: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and UV light.

- Analytical monitoring: Track degradation products via LC-MS and quantify stability using Arrhenius kinetics.

- Protection strategies: Test stabilizing excipients (e.g., cyclodextrins) for hydroxymethyl group preservation .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Answer:

- QSAR studies: Corporate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on logP and solubility.

- Docking simulations: Map steric and electronic interactions with target enzymes (e.g., cytochrome P450 isoforms) to predict metabolic stability.

- ADMET profiling: Use tools like SwissADME to prioritize derivatives with optimal bioavailability and low toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.